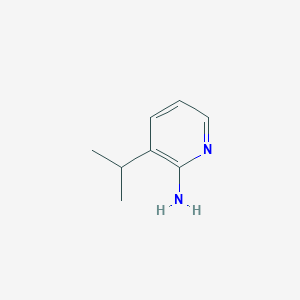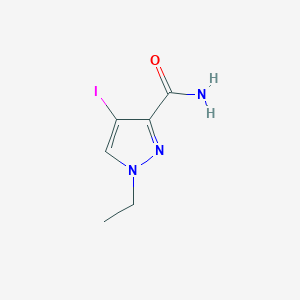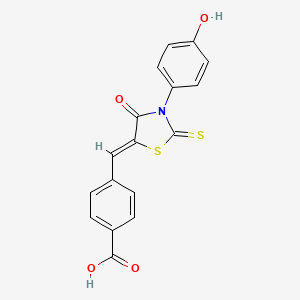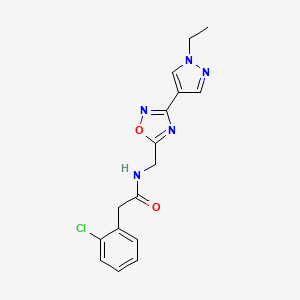
N-(4-sulfamoylbenzyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-sulfamoylbenzyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C18H21N3O5S and its molecular weight is 391.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Energetic Analysis of Molecular Assemblies
Research on nicotinamide derivatives, including structural analysis, has been conducted to understand basic recognition patterns and crystal lattice energetic features. These studies offer insights into the interaction networks within cocrystals, reflecting the affinity of various groups toward nicotinamide compounds and contributing to our understanding of molecular assembly behaviors (K. Jarzembska et al., 2017).
Pharmacological Properties of Nicotinamide Derivatives
Another significant application is in the exploration of nicotinamide derivatives for their pharmacological properties. For example, studies on Na+/Ca2+ exchange inhibitors derived from nicotinamide structures have shown potential therapeutic applications in protecting against hypoxia/reoxygenation-induced neuronal cell damage (T. Iwamoto, S. Kita, 2006).
Synthetic Nicotinamide Cofactor Analogues for Redox Chemistry
In the realm of organic chemistry and biocatalysis, synthetic nicotinamide cofactor analogues are being explored for their potential in facilitating redox reactions. These studies delve into the synthesis, mechanism, and applications of these analogues, highlighting their importance in enzymatic and chemical reactions (Caroline E. Paul, I. Arends, F. Hollmann, 2014).
Inhibition Studies on Gastric H+/K(+)-ATPase
Research into nicotinamide derivatives has also led to the development of potent inhibitors of gastric H+/K(+)-ATPase, demonstrating significant potential for treating acid-related gastrointestinal disorders. These studies contribute to our understanding of drug action mechanisms and the role of nicotinamide derivatives in modulating enzyme activity (H. Terauchi et al., 1997).
Metabolic Pathways and Utilization by Organisms
On a broader scale, research has been conducted to understand how various organisms, including mammals, insects, and bacteria, utilize nicotinamide derivatives and related compounds. These studies have implications for our understanding of metabolic pathways and the potential for developing targeted therapies (P. Ellinger, G. Fraenkel, M. Abdel Kader, 1947).
Properties
IUPAC Name |
6-(oxan-4-yloxy)-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c19-27(23,24)16-4-1-13(2-5-16)11-21-18(22)14-3-6-17(20-12-14)26-15-7-9-25-10-8-15/h1-6,12,15H,7-11H2,(H,21,22)(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZZDTSISHUAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,6-dimethylphenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2990852.png)
![4-(1,3-thiazol-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B2990853.png)




![6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2990860.png)



![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2990865.png)

![2-[(4-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2990870.png)

